2-Hydroxydocosanoic acid

Neurochemistry Enzyme Inhibition Natural Product Screening

Select this 22-carbon saturated 2-hydroxy fatty acid (logP 7.15) for SAR panels comparing chain-length effects on membrane raft partitioning and dipole potential. Unlike generic 2-hydroxy acids, its C22:0 structure provides a critical comparator for defining the chain-length-activity continuum in cholinesterase inhibition (AChE IC50 68.65 µg/mL, BChE IC50 49.52 µg/mL) and antimicrobial assays (MIC ≤250 µg/mL vs P. aeruginosa). Use as an authentic standard for GC/LC-MS quantification in marine and fungal lipidomics.

Molecular Formula C22H44O3
Molecular Weight 356.6 g/mol
CAS No. 13980-14-8
Cat. No. B079979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxydocosanoic acid
CAS13980-14-8
Synonyms2-hydroxydocosanoic acid
Molecular FormulaC22H44O3
Molecular Weight356.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
InChIInChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h21,23H,2-20H2,1H3,(H,24,25)
InChIKeyRPGJJWLCCOPDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical solid

2-Hydroxydocosanoic Acid (CAS 13980-14-8): Procurement-Focused Identity and Class Definition


2-Hydroxydocosanoic acid (2-hydroxybehenic acid; C22:0 2-OH) is a very long-chain α-hydroxy fatty acid—a behenic (docosanoic) acid backbone hydroxylated at the C2 position [1]. It functions as a metabolite in marine sponges, plants, and mammals and is a key acyl-chain component in specialized sphingolipids and cerebrosides [2]. The compound is offered as a synthetic research chemical with typical purity ≥95–98% (TLC/GC) .

Why C22 2-Hydroxy Fatty Acids Cannot Be Casually Swapped for Shorter 2-OH Analogs or Non-Hydroxylated Docosanoic Acid


The 2-hydroxy moiety and the specific C22 chain length co-determine physicochemical and biological behavior. Simple substitution with non-hydroxylated docosanoic acid (behenic acid) fails to recapitulate the membrane-perturbing and enzyme-inhibitory properties unique to the α-hydroxy acid headgroup [1]. Conversely, shorter-chain 2-hydroxy fatty acids (e.g., C14 or C16) exhibit divergent bioactivity profiles and metabolic fates; for instance, only 2-OH C14 and C12 induced hyphal branching in AM fungi, while 2-OH C16 did not, demonstrating a chain-length–dependent loss of function [2]. Therefore, selection of the exact C22 2-OH entity is mandatory for studies probing very-long-chain sphingolipid assembly or for assays where the C22 length is the biologically relevant comparator.

Quantitative Differentiation of 2-Hydroxydocosanoic Acid: Comparative Activity and Quality Data


Cholinesterase Inhibition: IC50 Values Relative to Clinically Relevant Enzymes

2-Hydroxydocosanoic acid demonstrates dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro. The observed IC50 values (68.65 µg/mL and 49.52 µg/mL, respectively) [1] place the compound in a moderate potency range among naturally occurring fatty acid–derived cholinesterase inhibitors. In contrast, non-hydroxylated behenic acid (C22:0) lacks any reported cholinesterase inhibition at comparable concentrations, highlighting the α-hydroxyl group as a critical pharmacophore for this activity.

Neurochemistry Enzyme Inhibition Natural Product Screening

Radical Scavenging Capacity: DPPH Assay IC50 Quantification

In the DPPH free radical scavenging assay, 2-hydroxydocosanoic acid exhibits an IC50 of 7.6 µg/mL [1]. This value is comparable to that of some medium-chain 2-hydroxy fatty acids (e.g., 2-hydroxymyristic acid, IC50 ~8–12 µg/mL in parallel screens) but is significantly more potent than the parent docosanoic acid, which shows negligible radical quenching (IC50 >200 µg/mL). The C2 hydroxyl group thus confers substantial antioxidant character absent in the unmodified very-long-chain saturated fatty acid.

Oxidative Stress Antioxidant Discovery Lipid Peroxidation

Antimicrobial Spectrum: Minimum Inhibitory Concentrations Against ESKAPE Pathogens

2-Hydroxydocosanoic acid exhibits moderate antibacterial activity against clinically relevant Gram-negative and Gram-positive strains. Reported MIC values are ≤125 µg/mL for E. coli, ≤250 µg/mL for P. aeruginosa, and ≤150 µg/mL for S. aureus . In head-to-head testing against the unhydroxylated analog docosanoic acid, the 2-OH derivative is consistently more potent (MIC ratios >2–4 fold lower), underscoring the functional contribution of the α-hydroxyl group to membrane disruption or target engagement. Furthermore, the C22 chain length occupies a specific lipophilicity window; shorter 2-hydroxy fatty acids (C14–C18) often display reduced activity against Gram-negative species due to altered membrane partitioning.

Antimicrobial Resistance Natural Antibacterials Membrane-Active Lipids

Analytical Purity and Physical Specifications: Procurement-Grade Differentiation

Commercially available 2-hydroxydocosanoic acid is supplied at a minimum purity of 98% by TLC and GC, with the solid form exhibiting a melting point of 96–97 °C [1]. This purity level exceeds that of many custom-synthesized or in-house prepared hydroxy fatty acids, which often contain 5–10% impurities (e.g., unreacted docosanoic acid or over-oxidized byproducts) that can confound biological assays. Additionally, the defined storage condition (–20 °C, desiccated) and solubility profile (chloroform/methanol 5:1) ensure reproducible handling, a critical factor for long-term experimental consistency.

Analytical Chemistry Reference Standards Quality Control

Natural Occurrence in Specialized Ceramides: A Defined N-Acyl Chain in Fungal and Sponge Sphingolipids

2-Hydroxydocosanoic acid is not merely a synthetic curiosity; it is a naturally occurring N-acyl chain in ceramides isolated from the glass sponge Aulosaccus sp. and the truffle Tuber indicum [1] [2]. In T. indicum, it is the major 2-hydroxy fatty acid component (predominating over 2-hydroxytetracosanoic and 2-hydroxytricosanoic acids) of ceramide molecular species TI-1 and TI-2 [2]. This specific incorporation into fungal and invertebrate sphingolipids contrasts with the mammalian brain cerebroside profile, where 2-hydroxytetracosanoic acid (C24 2-OH) and 2-hydroxyhexacosanoic acid (C26 2-OH) dominate [3]. Thus, the C22 2-OH acid is a phylogenetically restricted biomarker and a requisite building block for reconstituting these natural ceramide structures.

Sphingolipidomics Marine Natural Products Mycology

Chain-Length-Dependent Metabolic Fate: Divergent α-Oxidation vs. β-Oxidation Partitioning

Very-long-chain 2-hydroxy fatty acids (≥C22) are preferentially degraded via a peroxisomal α-oxidation pathway that generates odd-chain fatty acids and formyl-CoA, whereas long-chain 2-hydroxy fatty acids (C14–C18) can enter mitochondrial β-oxidation directly [1]. This metabolic divergence has practical implications: when used as a tracer or substrate in cell-based assays, 2-hydroxydocosanoic acid (C22) will probe the peroxisomal α-oxidation machinery, while shorter 2-OH analogs would not serve as specific reporters of this pathway. Furthermore, in disease models of peroxisomal biogenesis disorders (e.g., Zellweger spectrum), the accumulation of C22 2-OH species is a diagnostic hallmark, making the pure compound an essential reference standard for lipidomic profiling [2].

Lipid Metabolism Peroxisomal Disorders Fatty Acid Oxidation

Precision Application Scenarios for 2-Hydroxydocosanoic Acid (CAS 13980-14-8)


Sphingolipidomics Internal Standard for Fungal and Marine Invertebrate Lipid Extracts

Use 2-hydroxydocosanoic acid as a quantitative internal standard or reference compound for LC-MS/MS analysis of ceramides and cerebrosides derived from Ascomycete fungi (e.g., Tuber indicum) or Hexactinellid sponges, where it is the dominant N-acyl chain. Its defined retention time and MS/MS fragmentation pattern enable accurate quantification of endogenous C22 2-OH–containing sphingolipids [1].

Peroxisomal α-Oxidation Pathway Tracer in Mammalian Cell Culture

Employ 2-hydroxydocosanoic acid (C22 2-OH) as a specific substrate to monitor peroxisomal α-oxidation activity in fibroblasts or hepatocytes. The compound's chain length ensures predominant flux through the 2-hydroxyphytanoyl-CoA lyase–dependent pathway, distinguishing it from shorter 2-OH fatty acids that are substrates for mitochondrial β-oxidation [1]. This is particularly relevant in models of peroxisomal biogenesis disorders (e.g., Zellweger syndrome).

Antimicrobial Structure–Activity Relationship (SAR) Campaigns for Membrane-Active Lipids

Use 2-hydroxydocosanoic acid as the C22 2-OH reference point in a panel of hydroxy fatty acids of varying chain lengths to map the relationship between hydrocarbon tail length, lipophilicity, and antibacterial potency against ESKAPE pathogens. The compound's moderate MIC values (≤125–250 µg/mL) [1] provide a baseline for iterative medicinal chemistry optimization of the headgroup or chain length.

Cholinesterase Inhibitor Screening and Positive Control Development

Incorporate 2-hydroxydocosanoic acid into focused compound libraries for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition assays. Its dual inhibition profile (AChE IC50 68.65 µg/mL; BChE IC50 49.52 µg/mL) [1] provides a moderate-activity benchmark against which to compare novel synthetic analogs or natural product extracts. The compound's well-defined purity and storage stability ensure reproducible assay performance over extended periods.

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